(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride
Description
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a 3-chlorobenzyl group at the second carbon of the propanoic acid backbone and an amino group at the third carbon.
Properties
Molecular Formula |
C10H13Cl2NO2 |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
BDTIXZRGDAZGHK-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CN)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The chlorinated aromatic ring can be reduced to form the corresponding benzyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters like glutamate suggests potential roles in modulating synaptic transmission and influencing excitatory neurotransmission . This has led to investigations into its therapeutic applications for conditions such as epilepsy and depression.
Anticancer Research
Recent studies have explored its use as a potential anticancer agent. For instance, derivatives of similar compounds have shown promising antiproliferative activity against cancer cell lines, indicating that (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride could be a valuable scaffold for developing new anticancer drugs .
Organic Synthesis
Intermediate in Chemical Synthesis
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in organic synthesis . For example, it can be transformed into other functionalized compounds that are useful in further synthetic pathways.
Synthetic Routes
The synthesis typically involves asymmetric hydrogenation techniques using chiral catalysts to ensure the correct stereochemistry. This method is essential for producing high-purity enantiomers required in pharmaceutical applications .
Biological Studies
Amino Acid Metabolism Research
Research involving (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride has focused on its role in amino acid metabolism and enzyme activity. The compound's interactions with various enzymes can provide insights into metabolic pathways and regulatory mechanisms within biological systems .
Neurotransmitter Modulation Studies
Due to its structural characteristics, studies have suggested that this compound may interact with glutamate receptors. Such interactions could influence synaptic plasticity and neurotransmission, making it a candidate for further exploration in neurological research .
Case Studies
-
Antiproliferative Activity Study
In a study examining various synthesized derivatives, (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride was evaluated for its inhibitory action against cancer cell lines. Results indicated significant antiproliferative effects comparable to standard chemotherapeutics . -
Neurotransmitter Interaction Research
A series of experiments assessed the binding affinity of this compound with glutamate receptors. Preliminary findings suggest that it may enhance excitatory neurotransmission, supporting its potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Properties
*Estimated based on structural similarity to .
Key Observations:
- Lipophilicity : The benzyl group in the target compound likely increases hydrophobicity compared to phenyl () or oxan-4-yl () analogs, which may affect pharmacokinetic properties such as absorption and tissue distribution.
- Electronic Effects : Fluorine substitution in ’s compound enhances metabolic stability by resisting oxidative degradation , a feature absent in the target compound.
- Synthetic Utility: Boc-protected analogs () are intermediates in peptide synthesis, whereas the target compound’s free amino group may limit its stability under basic conditions.
Physicochemical Properties and Stability
Table 2: Solubility and Stability Data
Key Observations:
Biological Activity
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride, also known as 3-amino-2-[(3-chlorophenyl)methyl]propanoic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
The compound has the following characteristics:
- Molecular Formula : C₁₃H₁₄ClN₁O₂
- Molecular Weight : Approximately 213.66 g/mol
- Structure : It contains an amino group, a carboxylic acid group, and a chlorobenzyl ring, which contributes to its biological activity.
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid interacts with various molecular targets, primarily through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes and receptors.
- Hydrophobic Interactions : The chlorobenzyl group enhances hydrophobic interactions, potentially modulating the activity of target molecules, leading to various biological effects.
1. Neurotransmitter Modulation
Research indicates that this compound may influence synaptic transmission due to its structural similarity to neurotransmitters like glutamate. It has been shown to interact with glutamate receptors, which are critical for excitatory neurotransmission. Preliminary studies suggest that it may enhance or inhibit synaptic activities, which could have implications in treating neurological disorders.
2. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid. It has demonstrated activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 4.69 to 22.9 µM |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Candida albicans | 16.69 to 78.23 µM |
These results indicate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
3. Anticancer Potential
In vitro studies have also explored the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 11 – 0.69 |
| HCT-116 | Notable inhibitory action observed |
These findings suggest that (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid may serve as a lead compound for developing new anticancer therapies .
Case Studies and Research Findings
A variety of case studies have highlighted the biological activities of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid:
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from excitotoxicity by modulating glutamate receptor activity.
- Synergistic Effects with Other Drugs : Research indicated that when combined with other antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains.
- Therapeutic Applications : Ongoing studies are investigating its potential use in treating neurological disorders and infections caused by resistant bacteria.
Q & A
Q. Methodological workflow :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the stereochemistry (S-configuration) and the presence of the 3-chlorobenzyl moiety. For example, aromatic protons from the benzyl group appear as a multiplet in the 7.2–7.4 ppm range .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended for biological assays) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak [M+H] at m/z 258.6 (calculated for CHClNO) .
Basic: What are the solubility and stability considerations for this compound?
- Solubility : The hydrochloride salt enhances water solubility (~50 mg/mL in PBS at pH 7.4), making it suitable for in vitro assays. For organic solvents, it is soluble in DMSO (up to 100 mM) but precipitates in nonpolar solvents like hexane .
- Stability : Store lyophilized powder at -20°C under anhydrous conditions. In solution, avoid repeated freeze-thaw cycles; use within 24 hours when dissolved in aqueous buffers .
Advanced: How can researchers ensure chiral purity during synthesis?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol gradient to resolve enantiomers. Retention times for the (S)-enantiomer should align with reference standards .
- Circular Dichroism (CD) : Confirm optical activity by observing a positive Cotton effect at 220–230 nm for the (S)-configuration .
- Stereochemical Cross-Check : Compare synthetic intermediates with commercially available chiral building blocks (e.g., (S)-Boc-protected amino acids) .
Advanced: What mechanisms underlie its biological activity in enzyme inhibition studies?
- Target Interaction : The 3-chlorobenzyl group facilitates hydrophobic interactions with enzyme active sites (e.g., proteases or kinases). Computational docking studies suggest hydrogen bonding between the amino group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- Validation : Perform competitive inhibition assays (IC determination) and compare with structurally related analogs lacking the 3-chloro substitution to isolate steric/electronic effects .
Advanced: How can molecular dynamics (MD) simulations optimize its binding affinity?
- Protocol :
- Docking : Use AutoDock Vina to generate initial poses in the target protein’s active site.
- MD Simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess binding stability. Key metrics include RMSD (<2 Å for ligand-protein complexes) and hydrogen bond occupancy (>80% for critical residues) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energy (ΔG). Focus on enhancing interactions with nonpolar regions via halogen bonding (Cl···π interactions) .
Advanced: How should researchers address stability discrepancies under varying pH conditions?
- Experimental Design :
Advanced: How to resolve contradictions in reported spectral data for structural analogs?
- Case Study : Conflicting -NMR shifts for the 3-chlorobenzyl group in similar compounds (e.g., 128–130 ppm vs. 132–134 ppm).
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
